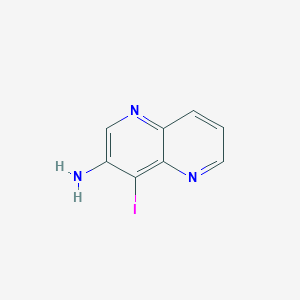

4-Iodo-1,5-naphthyridin-3-amine

Description

BenchChem offers high-quality 4-Iodo-1,5-naphthyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1,5-naphthyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBCOKNQHUKGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299366 | |

| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-55-2 | |

| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Iodo-1,5-naphthyridin-3-amine from 3-Aminopyridine: A Strategic Approach for Pharmaceutical Scaffolding

An In-depth Technical Guide

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its rigid, planar structure and defined hydrogen bonding capabilities make it a cornerstone in modern drug design. This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Iodo-1,5-naphthyridin-3-amine, a highly functionalized intermediate, starting from the readily available precursor, 3-aminopyridine. This document details a robust and logical synthetic pathway, elucidating the causality behind key experimental choices, from the initial ring formation via the Gould-Jacobs reaction to the final regioselective iodination. The protocols are designed for reproducibility and are supported by mechanistic insights and authoritative references, targeting researchers and professionals in medicinal chemistry and process development.

Strategic Overview of the Synthetic Pathway

The transformation of 3-aminopyridine into the multi-substituted target, 4-Iodo-1,5-naphthyridin-3-amine, necessitates a multi-step approach. A direct construction is not feasible; therefore, a strategy centered on building the core naphthyridine ring system first, followed by a sequence of carefully orchestrated functional group interconversions, is employed.

The chosen pathway prioritizes control over regioselectivity and utilizes reliable, well-documented chemical transformations. The overall strategy is segmented into three core stages:

-

Stage 1: Construction of the 1,5-Naphthyridine Core: Formation of a 4-hydroxy-1,5-naphthyridine intermediate using the Gould-Jacobs reaction. This method offers superior control over substituent placement compared to harsher alternatives like the Skraup synthesis.[1][2]

-

Stage 2: Installation of the 3-Amino Group: A series of functional group manipulations to convert the initial carboxylate and hydroxyl groups into the desired 3-amino functionality. This involves chlorination, saponification, a Curtius rearrangement, and subsequent dehalogenation.

-

Stage 3: Regioselective Iodination: Introduction of the iodine atom at the C4 position via electrophilic aromatic substitution, leveraging the activating effect of the 3-amino group.

The complete synthetic workflow is illustrated below.

Figure 1: Overall synthetic workflow from 3-aminopyridine to the target compound.

Stage 1: Construction of the 1,5-Naphthyridine Core

Rationale and Mechanistic Insight

The Gould-Jacobs reaction is the method of choice for the initial annulation.[1][2] It proceeds in two distinct, high-yielding steps: an initial condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature, intramolecular cyclization. This approach is favored because it reliably installs substituents at the C3 and C4 positions of the newly formed ring, providing a crucial handle for subsequent modifications. The reaction thermally promotes an electrophilic cyclization onto the C4 position of the pyridine ring, followed by elimination of ethanol to afford the aromatic naphthyridinone system.

Experimental Protocols

Protocol 1.1: Synthesis of Diethyl (pyridin-3-ylamino)methylenemalonate

-

To a 500 mL round-bottom flask, add 3-aminopyridine (20.0 g, 0.212 mol).

-

Add diethyl ethoxymethylenemalonate (EMME) (47.9 g, 45.8 mL, 0.222 mol, 1.05 eq).

-

Heat the reaction mixture at 110-120 °C with stirring for 2.5 hours.

-

Cool the mixture to approximately 60 °C.

-

Add hexanes (200 mL) with vigorous stirring. The product will begin to precipitate.

-

Cool the slurry to room temperature and then to 0-5 °C in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum to yield the product as a white to off-white solid.

Protocol 1.2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Caution: This procedure uses Dowtherm A at high temperatures and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

To a 500 mL three-neck flask equipped with a mechanical stirrer and a condenser, add Dowtherm A (250 mL).

-

Heat the Dowtherm A to 250 °C.

-

In a separate beaker, dissolve the product from Protocol 1.1 (30.0 g, 0.114 mol) in warm Dowtherm A (50 mL).

-

Add the dissolved intermediate dropwise to the hot Dowtherm A over 30 minutes.

-

Maintain the reaction at 250 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexanes (200 mL) to precipitate the product.

-

Cool to room temperature, collect the solid by vacuum filtration, wash thoroughly with hexanes (3 x 75 mL), and dry under vacuum.

Stage 2: Installation of the 3-Amino Group

Rationale and Strategic Choices

With the core scaffold in hand, the next challenge is to transform the C3-ester and C4-hydroxyl groups into a C3-amino group. A direct nitration of the 4-hydroxy intermediate is often unselective. Therefore, a more robust sequence is employed. The 4-hydroxyl is first converted to a chloride, a more versatile intermediate. The ester at C3 is then saponified to a carboxylic acid. This acid is the pivotal point for installing the amine via a Curtius rearrangement. This rearrangement proceeds through an acyl azide intermediate, which upon heating rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.[3] This method is exceptionally clean and avoids the use of harsh reducing agents that could affect the heterocyclic core. The final step in this stage is the selective removal of the 4-chloro group by catalytic hydrogenation.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

-

To a 250 mL round-bottom flask, add the product from Protocol 1.2 (20.0 g, 0.092 mol).

-

Carefully add phosphorus oxychloride (POCl₃) (85 mL, 0.92 mol, 10 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 4 hours. The solid will dissolve to form a dark solution.

-

Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous slurry with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.

Protocol 2.2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carboxylic acid

-

Dissolve the product from Protocol 2.1 (15.0 g, 0.063 mol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add sodium hydroxide (5.0 g, 0.126 mol, 2.0 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~3-4 with 2M HCl.

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.3: Synthesis of 4-Chloro-1,5-naphthyridin-3-amine (via Curtius Rearrangement)

-

To a 250 mL flask, add the carboxylic acid from Protocol 2.2 (10.0 g, 0.048 mol), tert-butanol (100 mL), and triethylamine (7.3 g, 10.1 mL, 0.072 mol, 1.5 eq).

-

Add diphenylphosphoryl azide (DPPA) (14.6 g, 11.4 mL, 0.053 mol, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 85 °C) for 4 hours.

-

Cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

To the resulting crude Boc-protected amine, add trifluoroacetic acid (TFA) (50 mL) and stir at room temperature for 2 hours to remove the Boc group.

-

Remove the TFA under reduced pressure. Dissolve the residue in water (100 mL) and basify to pH >10 with 4M NaOH.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2.4: Synthesis of 1,5-Naphthyridin-3-amine

-

Dissolve the chloro-amine from Protocol 2.3 (7.0 g, 0.039 mol) in ethanol (150 mL).

-

Add triethylamine (5.9 g, 8.1 mL, 0.058 mol, 1.5 eq) to act as an acid scavenger.

-

Add 10% Palladium on carbon (Pd/C) (700 mg, 10% w/w).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the desired product.

Stage 3: Regioselective Iodination

Rationale and Mechanistic Insight

The final step is the introduction of iodine at the C4 position. The 3-amino group is a potent activating group for electrophilic aromatic substitution and is ortho, para-directing. In the 1,5-naphthyridin-3-amine system, the C4 position is para to the amine, and the C2 position is ortho. The C4 position is electronically activated and generally favored for substitution. N-Iodosuccinimide (NIS) is an excellent electrophilic iodinating agent for activated aromatic and heteroaromatic systems, as it provides a source of electrophilic iodine under mild conditions, minimizing side reactions.[4]

Figure 2: Generalized mechanism for the electrophilic iodination at the C4 position. (Note: Image placeholders are used as DOT language cannot render chemical structures).

Experimental Protocol

Protocol 3.1: Synthesis of 4-Iodo-1,5-naphthyridin-3-amine

-

Dissolve 1,5-naphthyridin-3-amine (5.0 g, 0.034 mol) in acetonitrile (100 mL) in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (8.1 g, 0.036 mol, 1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography or recrystallization to obtain 4-Iodo-1,5-naphthyridin-3-amine as a solid.

Data Summary

The following table summarizes typical yields and key physical data for the intermediates and the final product synthesized via this guide.

| Compound Name | Stage | Typical Yield (%) | Melting Point (°C) | Molecular Formula | M.W. ( g/mol ) |

| Diethyl (pyridin-3-ylamino)methylenemalonate | 1 | 90-95 | 53-55 | C₁₃H₁₆N₂O₄ | 264.28 |

| Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 1 | 80-88 | 225-228 | C₁₁H₁₀N₂O₃ | 218.21 |

| Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate | 2 | 75-85 | 101-103 | C₁₁H₉ClN₂O₂ | 236.66 |

| 4-Chloro-1,5-naphthyridine-3-carboxylic acid | 2 | 90-98 | 195-198 (dec) | C₉H₅ClN₂O₂ | 208.61 |

| 4-Chloro-1,5-naphthyridin-3-amine | 2 | 65-75 | 168-171 | C₈H₆ClN₃ | 179.61 |

| 1,5-Naphthyridin-3-amine | 2 | 85-95 | 155-157 | C₈H₇N₃ | 145.16 |

| 4-Iodo-1,5-naphthyridin-3-amine | 3 | 70-80 | 180-183 | C₈H₆IN₃ | 271.06 |

Conclusion

This guide outlines a logical and efficient synthetic route to 4-Iodo-1,5-naphthyridin-3-amine from 3-aminopyridine. By employing the Gould-Jacobs reaction for core formation, a Curtius rearrangement for amine installation, and a regioselective electrophilic iodination, the target compound can be accessed in good overall yield. The detailed, step-by-step protocols and the rationale provided for key strategic decisions are intended to equip researchers with a reliable and understandable method for preparing this valuable, functionalized heterocyclic building block for applications in drug discovery and development.

References

-

Alcalde, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]

-

Maiti, S., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6640. [Link]

-

LITVINOV, V. P. (2004). Naphthyridines: structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews, 73(7), 637–669. [Link]

-

Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

-

Ninomiya, I., & Naito, T. (1990). Pyridines. In Comprehensive Organic Synthesis (Vol. 4, pp. 491-537). Pergamon. [Link]

-

Liu, Y., et al. (2019). Iodine-Promoted N–H/α,β-C(sp3)-Trifunctionalization of l-Proline: Access to 3,4-Dihydrobenzo[b][1][5]naphthyridines via Consecutive Decarboxylation/Ring Opening/Dicyclization. Organic Letters, 21(13), 5269–5273. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Shabani, A., et al. (2011). A review of the applications of the Curtius rearrangement. Tetrahedron, 67(33), 5893-5917. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-1,5-naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and estimated physicochemical properties of 4-Iodo-1,5-naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural complexity and novelty, publicly available experimental data is limited. Therefore, this document synthesizes confirmed information with expert-driven estimations based on analogous structures to offer a valuable resource for researchers.

Molecular Structure and Core Attributes

4-Iodo-1,5-naphthyridin-3-amine is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The 1,5-naphthyridine core is characterized by the nitrogen atoms at positions 1 and 5. In this specific molecule, the scaffold is further functionalized with an iodo group at position 4 and an amino group at position 3. This arrangement of a halogen and an amino group on a heteroaromatic system presents a versatile platform for synthetic modifications, making it a valuable building block in the design of novel therapeutic agents.

The presence of the iodine atom, a heavy halogen, significantly influences the molecule's electronic properties and provides a reactive handle for cross-coupling reactions. The amino group, a key pharmacophoric feature, can participate in hydrogen bonding and salt formation, impacting the molecule's solubility and target-binding affinity.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆IN₃ | [1] |

| Molecular Weight | 271.06 g/mol | |

| Appearance | Solid | [2] |

| CAS Number | 1261365-55-2 | [1] |

Estimated Physicochemical Parameters

Precise experimental determination of physicochemical properties is crucial for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. In the absence of direct experimental data for 4-Iodo-1,5-naphthyridin-3-amine, the following parameters are estimated based on data from structurally related compounds such as 4-amino-3-iodopyridine and other naphthyridine derivatives.[3]

| Property | Estimated Value | Basis for Estimation |

| Melting Point (°C) | > 200 (with decomposition) | Naphthyridine cores generally have high melting points due to their rigid, planar structure and potential for intermolecular interactions. The presence of the amino and iodo groups can further enhance these interactions. |

| Boiling Point (°C) | > 400 | High molecular weight and polarity suggest a very high boiling point, likely with decomposition before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The amino group may impart some aqueous solubility through hydrogen bonding, but the large, hydrophobic iodo-naphthyridine core is expected to dominate, leading to overall low water solubility. Solubility in polar aprotic solvents is anticipated to be better. |

| pKa (acidic) | ~ 8-9 | Estimated for the protonated amino group. The electron-withdrawing nature of the naphthyridine ring and the iodo group will decrease the basicity of the amino group compared to a simple aniline. |

| pKa (basic) | ~ 2-3 | Estimated for the protonation of the pyridine-like nitrogen atoms in the naphthyridine ring. |

| LogP | 1.5 - 2.5 | The iodo group significantly increases lipophilicity. This estimated range suggests moderate lipid solubility, which can be favorable for membrane permeability. |

Spectroscopic Characterization: An Analog-Based Approach

While specific spectra for 4-Iodo-1,5-naphthyridin-3-amine are not publicly available, an understanding of its expected spectral characteristics can be derived from related structures.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine atom.

-

Aromatic Protons: Signals are expected in the range of δ 7.0-9.0 ppm. The specific coupling patterns will depend on the relative positions of the protons on both rings.

-

Amine Protons: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Resonances for the eight carbon atoms of the naphthyridine ring are expected in the aromatic region (δ 110-160 ppm).

-

Carbon-Iodine Bond: The carbon atom attached to the iodine will show a characteristic upfield shift compared to a C-H carbon, typically in the range of δ 90-100 ppm.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 271, corresponding to the molecular weight of the compound.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

-

Fragmentation: Fragmentation patterns may involve the loss of the iodo group (m/z = 127) and other characteristic cleavages of the naphthyridine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

-

C-I Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 4-Iodo-1,5-naphthyridin-3-amine would likely involve a multi-step sequence, starting from a suitable pyridine precursor. A plausible synthetic strategy could involve the construction of the 1,5-naphthyridine core followed by regioselective iodination and amination. General synthetic strategies for 1,5-naphthyridines often utilize cyclization reactions.[6]

Caption: A generalized workflow for the synthesis of 4-Iodo-1,5-naphthyridin-3-amine.

Chemical Reactivity

The reactivity of 4-Iodo-1,5-naphthyridin-3-amine is dictated by its key functional groups:

-

The Iodo Group: This is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at the 4-position, making it a powerful tool for generating molecular diversity in drug discovery programs.[3]

-

The Amino Group: The primary amine can undergo a range of reactions, including acylation, alkylation, and diazotization. It also acts as a directing group in electrophilic aromatic substitution, although the naphthyridine ring is generally deactivated towards such reactions.

-

The Naphthyridine Ring: The nitrogen atoms in the ring are basic and can be protonated or alkylated. The ring system is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions.

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Drug Discovery and Development

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The unique substitution pattern of 4-Iodo-1,5-naphthyridin-3-amine makes it a particularly attractive starting point for the development of novel therapeutics, especially in the area of kinase inhibitors.[3]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Application of 4-Iodo-1,5-naphthyridin-3-amine in a typical drug discovery pipeline.

Safety and Handling

Based on the available safety data for related compounds, 4-Iodo-1,5-naphthyridin-3-amine should be handled with care. The Globally Harmonized System (GHS) classifications for this compound include warnings for acute toxicity if swallowed and for causing serious eye damage. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

References

-

PubChem. 4-Iodoaniline. [Link]

-

PubChemLite. 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O). [Link]

-

National Institute of Standards and Technology. Benzenamine, 4-iodo-. [Link]

-

ResearchGate. Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][3][7]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes | Request PDF. [Link]

-

ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

-

Fuertes, M., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3233. [Link]

-

Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. [Link]

-

RSC Publishing. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. [Link]

-

SciSpace. A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. [Link]

-

ResearchGate. Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

-

National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

-

ResearchGate. (PDF) Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. [Link]

-

National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]

Sources

- 1. 4-Iodo-1,5-naphthyridin-3-amine | 1261365-55-2 [chemicalbook.com]

- 2. 4-Iodo-1,5-naphthyridin-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenamine, 4-iodo- [webbook.nist.gov]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

4-Iodo-1,5-naphthyridin-3-amine: A Versatile Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for specific molecular interactions with biological targets.[4][5] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This has led to their extensive investigation in the development of novel therapeutics, particularly as kinase inhibitors.[6][7][8][9][10]

This technical guide focuses on a key building block, 4-Iodo-1,5-naphthyridin-3-amine , a versatile intermediate that enables the efficient construction of diverse molecular libraries for drug discovery. The presence of both a nucleophilic amino group and an electrophilic iodo substituent on the same core allows for a wide range of synthetic transformations, making it an invaluable tool for medicinal chemists.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆IN₃ | PubChem |

| Molecular Weight | 271.06 g/mol | PubChem |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Spectroscopic Data:

Synthesis of 4-Iodo-1,5-naphthyridin-3-amine: A Strategic Approach

A definitive, detailed experimental protocol for the direct synthesis of 4-Iodo-1,5-naphthyridin-3-amine is not explicitly detailed in the readily available literature. However, based on established synthetic strategies for substituted 1,5-naphthyridines, a plausible and efficient multi-step synthesis can be proposed.[4][16] This approach involves the initial construction of a functionalized 1,5-naphthyridine core, followed by the introduction of the iodo and amino groups.

A likely synthetic pathway commences with the synthesis of a 4-chloro-1,5-naphthyridine derivative, which can then be converted to the desired 4-iodo-3-amino product.[4]

Figure 1: Proposed synthetic workflow for 4-Iodo-1,5-naphthyridin-3-amine.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol adapted from general procedures for the synthesis of substituted 1,5-naphthyridines.[4]

Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

A mixture of 3-aminopyridine and a suitable diethyl malonate derivative is heated under conditions typical for a Gould-Jacobs reaction.[4]

-

The reaction mixture is then subjected to thermal cyclization to yield the 1,5-naphthyridine skeleton.[4]

-

The crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chloro group.

-

The reaction is typically performed at elevated temperatures.

-

The product is isolated by careful quenching of the reaction mixture and subsequent extraction and purification.

Step 3: Synthesis of 4-Chloro-1,5-naphthyridin-3-carboxamide

-

The ethyl ester is converted to the corresponding amide by treatment with ammonia or an ammonia equivalent.

-

This step is typically carried out in a suitable solvent at room temperature or with gentle heating.

Step 4: Synthesis of 4-Chloro-1,5-naphthyridin-3-amine

-

The carboxamide is subjected to a Hofmann rearrangement using a suitable reagent like sodium hypobromite or sodium hypochlorite to yield the primary amine.

-

This reaction requires careful control of temperature and stoichiometry.

Step 5: Synthesis of 4-Iodo-1,5-naphthyridin-3-amine

-

The 4-chloro-1,5-naphthyridin-3-amine undergoes a halogen exchange reaction (Finkelstein reaction) to replace the chlorine atom with iodine.[17]

-

This is typically achieved by heating the chloro derivative with an excess of sodium iodide in a suitable solvent like acetone or acetonitrile.[17]

-

The desired 4-Iodo-1,5-naphthyridin-3-amine is then isolated and purified.

Reactivity and Applications in Cross-Coupling Reactions

4-Iodo-1,5-naphthyridin-3-amine is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The electron-rich nature of the 3-amino-1,5-naphthyridine system can influence the reactivity in these transformations.[18]

Figure 2: Key cross-coupling reactions of 4-Iodo-1,5-naphthyridin-3-amine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents at the 4-position of the naphthyridine core.[2][19][20]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of the iodo-naphthyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base.[2][20]

Representative Protocol:

-

To a reaction vessel, add 4-Iodo-1,5-naphthyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is worked up by extraction and the product is purified by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | Good to Excellent |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are valuable intermediates and can be found in various biologically active molecules.[21][22]

Reaction Principle: This reaction involves the palladium- and copper-cocatalyzed coupling of the iodo-naphthyridine with a terminal alkyne in the presence of a base, typically an amine.[21][22]

Representative Protocol:

-

In a Schlenk flask under an inert atmosphere, combine 4-Iodo-1,5-naphthyridin-3-amine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

-

Add a suitable solvent, typically an amine base like triethylamine or diisopropylethylamine, which also serves as the base, often in combination with another solvent such as THF or DMF.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

The reaction is worked up by filtration to remove the amine hydrohalide salt, followed by evaporation of the solvent and purification of the residue.

| Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ / CuI | Triethylamine | 25-50 | Good to Excellent |

| Pd(PPh₃)₄ / CuI | Diisopropylethylamine/THF | 40-60 | Good to Excellent |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the naphthyridine ring.

Reaction Principle: This palladium-catalyzed reaction couples the iodo-naphthyridine with an amine in the presence of a strong base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.

Representative Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with 4-Iodo-1,5-naphthyridin-3-amine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base such as sodium tert-butoxide or LHMDS (1.5-2.0 equiv.).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the reaction is complete.

-

After cooling, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Good to Excellent | | Pd(OAc)₂ / BINAP | LHMDS | Dioxane | 90 | Good to Excellent |

Applications in the Synthesis of Biologically Active Molecules

The diverse functionalities that can be introduced onto the 4-Iodo-1,5-naphthyridin-3-amine scaffold make it a highly valuable precursor for the synthesis of compounds with a wide range of biological activities. A particularly important application is in the development of protein kinase inhibitors.[6][7][8][9][10]

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 1,5-naphthyridine ring system is an excellent scaffold for this purpose. By utilizing the cross-coupling reactions described above, a variety of substituents can be introduced at the 4-position to interact with specific residues in the kinase active site, thereby modulating the potency and selectivity of the inhibitor.[6][8][9] For example, the synthesis of 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase has been reported, highlighting the potential of this scaffold in targeting infectious diseases.[8]

Safety and Handling

Appropriate safety precautions should be taken when handling 4-Iodo-1,5-naphthyridin-3-amine and the reagents used in its synthesis and subsequent reactions. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. As a general guideline, this compound should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Iodo-1,5-naphthyridin-3-amine is a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its strategic placement of iodo and amino functional groups allows for a wide range of synthetic manipulations, most notably through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of 1,5-naphthyridine derivatives for biological screening. The proven importance of the 1,5-naphthyridine scaffold in medicinal chemistry, especially in the development of kinase inhibitors, ensures that 4-Iodo-1,5-naphthyridin-3-amine will continue to be a key tool for researchers and scientists in the pharmaceutical industry.

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

-

Singh, R., et al. (2021). One pot synthesis of 4-iodo-3-phenylbenzo[b][4][21]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 51(12), 1896-1904. [Link]

-

Piers, W. G., et al. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society, 145(2), 1259–1269. [Link]

-

Al-dujaili, A. H., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Oriental Journal of Chemistry, 35(4), 1334-1339. [Link]

-

Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

-

Jain, S., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9182–9197. [Link]

- Merck & Co., Inc. (2008). Imidazopyrazine tyrosine kinase inhibitors. U.S.

-

Singh, R., et al. (2021). One pot synthesis of 4-iodo-3-phenylbenzo[b][4][21]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 51(12), 1896-1904. [Link]

-

Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 133-146. [Link]

-

Jain, S., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9182–9197. [Link]

- GlaxoSmithKline LLC. (2013). Tricyclic nitrogen containing compounds as antibacterial agents. U.S.

-

Showa Denko K.K. (2005). Method for producing Suzuki coupling compound catalysed by a nickel compound. European Patent 1439157. [Link]

- Boehringer Ingelheim Pharma GmbH & Co. KG. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a medicament. U.S.

-

Sharma, P., & Kumar, A. (2021). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. ChemistrySelect, 6(32), 8413-8417. [Link]

-

Chakraborti, A. K., et al. (2005). Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines. Synthesis, 2005(12), 2051-2056. [Link]

-

Kumar, K. S., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(34), 22009-22019. [Link]

-

HSN431, a novel FLT3/Src dual inhibitor, potently inhibits acute myeloid leukemia proliferation in mice. (2019). EBioMedicine, 41, 239-249. [Link]

-

Al-Tel, T. H. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3329. [Link]

- Xerox Corporation. (2005). Process for the preparation of iodoaromatic compounds.

-

Mortlock, A. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8564–8576. [Link]

- Tianjin University. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Kumar, A., et al. (2021). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances, 11(48), 30349-30357. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

-

MSN Laboratories Private Limited. (2016). Process for the preparation of levothyroxine sodium. U.S. Patent 9,428,444. [Link]

-

Gabbaï, F. P., et al. (2022). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Chemistry – A European Journal, 28(48), e202201389. [Link]

-

Dow AgroSciences LLC. (2014). An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. World Intellectual Property Organization Patent WO 2014/093566 A1. [Link]

-

Li, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(34), 23863-23867. [Link]

-

Eid, E. M., et al. (2021). Preparation of pyrimido[4,5-b][4][21]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro evaluation as anticancer agent. Journal of Chemical Research, 45(7-8), 679-686. [Link]

-

Wang, Y., et al. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 22(11), 1991. [Link]

- Nycomed GmbH. (2005). Preparation of tri-iodo benzene compounds.

-

Gomha, S. M., et al. (2017). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 22(8), 1316. [Link]

-

Kumar, A., et al. (2013). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances, 3(38), 17215-17218. [Link]

-

Li, C., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Organic Letters, 21(18), 7389–7393. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 8. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]

- 18. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

The Privileged Scaffold: Unlocking the Therapeutic Potential of Substituted 1,5-Naphthyridines

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] This scaffold's unique electronic and steric properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[2] As the global health landscape faces increasing challenges from antimicrobial resistance and complex diseases like cancer, the exploration of novel chemical entities is paramount. Substituted 1,5-naphthyridines have emerged as a highly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4]

This technical guide provides a comprehensive overview of the key biological activities associated with substituted 1,5-naphthyridines. We will delve into the mechanisms of action, present quantitative data from seminal studies, provide detailed experimental protocols for evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

Core Synthetic Strategies: Building the 1,5-Naphthyridine Library

The therapeutic versatility of 1,5-naphthyridines stems from the ability to strategically place various substituents around the core structure. This is made possible by robust synthetic methodologies. Classical methods like the Skraup and Friedländer reactions, which involve the cyclization of 3-aminopyridine derivatives with carbonyl compounds, are foundational for creating the basic naphthyridine ring system.[2][5] Modern techniques, including cross-coupling reactions and multicomponent reactions like the Povarov [4+2]-cycloaddition, have further expanded the accessible chemical space, allowing for the synthesis of complex, poly-substituted derivatives with tailored biological functions.[2][6] This synthetic tractability is the engine driving the discovery of novel 1,5-naphthyridine-based therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Substituted 1,5-naphthyridines have demonstrated potent anticancer activity across a range of human cancer cell lines.[4][7] Their mechanisms are multifaceted, primarily involving the inhibition of critical enzymes that regulate cell growth and the induction of programmed cell death (apoptosis).[7][8]

Key Mechanisms of Action

-

Kinase Inhibition : Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Substituted 1,5-naphthyridines have been developed as potent inhibitors of several key oncogenic kinases, including c-Met, Fibroblast Growth Factor Receptors (FGFRs), and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[9][10][11] By blocking the ATP-binding site of these enzymes, these compounds can halt the downstream signaling cascades that drive tumor growth, proliferation, and angiogenesis.[9][10] For example, novel 1,5-naphthyridine series have shown nanomolar affinity for the entire FGFR family (FGFR1, 2, 3, 4).[10]

-

Topoisomerase Inhibition : DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Certain 1,5-naphthyridine derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage and cell death.[8] Phenyl- and indeno-1,5-naphthyridine derivatives, for instance, have shown inhibitory effects on Topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells.[8]

-

Induction of Apoptosis : Many cytotoxic 1,5-naphthyridines exert their anticancer effects by inducing apoptosis. This can be triggered by various upstream events, including DNA damage from topoisomerase inhibition or the disruption of microtubule dynamics, which are critical for cell division.[4]

Table 1: Selected Anticancer Activities of Substituted 1,5-Naphthyridines

| Compound Class/Example | Target/Cell Line | Activity (IC₅₀) | Reference(s) |

| Aminothiazole Derivative | ALK5 (TGF-β Type I Receptor) | 6 nM | [11] |

| Pyrazole Derivative | ALK5 (TGF-β Type I Receptor) | 4 nM | [11] |

| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [10] |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 µM | [4] |

| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 µM | [4] |

| 10-methoxycanthin-6-one | DU145 (Prostate Cancer) | 1.58 µg/mL | [3] |

Featured Signaling Pathway: Kinase Inhibition

The diagram below illustrates the general mechanism by which a 1,5-naphthyridine derivative acts as a kinase inhibitor to block a cancer-promoting signaling pathway.

Caption: General signaling pathway of a 1,5-naphthyridine kinase inhibitor.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of novel 1,5-naphthyridine derivatives against cancer cell lines.[4]

-

Cell Culture : Culture human cancer cells (e.g., HeLa, HL-60) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Harvest cells during their logarithmic growth phase. Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of the test 1,5-naphthyridine compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., colchicine) as a positive control. Incubate the plates for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition : Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis.[12] Substituted 1,5-naphthyridines have been identified as broad-spectrum antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[13][14] Their mechanism often targets essential bacterial processes distinct from those targeted by current antibiotic classes.

Key Mechanisms of Action

-

Bacterial Topoisomerase Inhibition : Similar to their anticancer counterparts, antibacterial 1,5-naphthyridines can target bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to rapid cell death. This class of inhibitors, known as novel bacterial topoisomerase inhibitors (NBTIs), often binds to an alternative site compared to fluoroquinolones, allowing them to overcome existing resistance mechanisms.[13]

-

FtsZ Polymerization Inhibition : The FtsZ protein is an essential and highly conserved bacterial protein that forms a "Z-ring" at the site of cell division.[14] Some phenyl-substituted 1,5-naphthyridines have been shown to perturb the polymerization of FtsZ, thereby blocking bacterial cytokinesis and leading to a bactericidal effect against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[14][15]

-

Antifungal Activity : Certain naturally derived 1,5-naphthyridines, such as canthin-6-one alkaloids, have demonstrated significant antifungal effects against pathogenic fungi like Fusarium graminearum and Fusarium solani.[3]

Table 2: Selected Antimicrobial Activities of Substituted 1,5-Naphthyridines

| Compound Class/Example | Target Organism | Activity (MIC/MBC) | Reference(s) |

| Nonquaternary 1,5-naphthyridine (18) | MRSA | MBC/MIC ratio of 1-2 (bactericidal) | [14] |

| Nonquaternary 1,5-naphthyridine (18) | VRE | MBC/MIC ratio of 1-2 (bactericidal) | [14] |

| Canthin-6-one | Bacillus cereus | MIC = 15.62 µg/mL | [3] |

| Canthin-6-one | Staphylococcus aureus | MIC = 0.49 µg/mL | [3] |

| Canthin-6-one | MRSA | MIC = 0.98 µg/mL | [3] |

| Canthin-6-one | Escherichia coli | MIC = 3.91 µg/mL | [3] |

| 10-methoxycanthin-6-one | Candida spp. | MIC = 7.81 µg/mL | [3] |

Experimental Workflow: MIC & MBC Determination

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the in vitro antibacterial potential of new compounds, as described by the Clinical and Laboratory Standards Institute (CLSI).[12][16]

-

Media Preparation : Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.

-

Compound Preparation : Dissolve the 1,5-naphthyridine derivative in DMSO to create a high-concentration stock solution. Prepare 2-fold serial dilutions of the compound in a 96-well microtiter plate using MHB, typically ranging from 128 µg/mL to 0.125 µg/mL. Each well should contain 50 µL of the diluted compound.

-

Inoculum Preparation : Select a few colonies of the test bacterium (e.g., S. aureus) from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation : Dilute the standardized bacterial suspension 1:150 in MHB to get ~1 x 10⁶ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL and a final volume of 100 µL.

-

Controls : Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

MIC Determination : After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the 1,5-naphthyridine derivative that completely inhibits visible growth of the organism.[12][16]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and cardiovascular disorders.[17] Naturally derived 1,5-naphthyridine alkaloids have demonstrated potent anti-inflammatory properties, suggesting a role for this scaffold in developing new anti-inflammatory drugs.[3]

Key Mechanisms of Action

-

Inhibition of Pro-inflammatory Mediators : A primary mechanism is the reduction of pro-inflammatory mediators. Certain 1,5-naphthyridine alkaloids have been shown to strongly inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3] They can also reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]

-

Enzyme Inhibition : The inflammatory response is mediated by enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[17][18] Screening 1,5-naphthyridine libraries against these enzymes is a key strategy for identifying novel anti-inflammatory agents.[17][19]

Table 3: Selected Anti-inflammatory Activities of 1,5-Naphthyridines

| Compound | Assay | Activity (IC₅₀) | Reference(s) |

| Canthin-6-one | NO Production Inhibition (RAW 264.7 cells) | 7.73 µM | [3] |

| 4-hydroxycanthin-6-one | NO Production Inhibition (RAW 264.7 cells) | 15.09 µM | [3] |

| Quassidine E | NO Production Inhibition (RAW 264.7 cells) | 20.51 µM | [3] |

Featured Pathway: Arachidonic Acid Cascade

This diagram shows the arachidonic acid metabolic pathway and highlights the key enzymes (COX and LOX) that are targets for anti-inflammatory drugs.

Caption: The arachidonic acid cascade and targets for anti-inflammatory agents.

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to prevent heat-induced protein denaturation, a well-documented cause of inflammation.[17][18][19][20][21]

-

Reagent Preparation :

-

Test Solution: Prepare various concentrations (e.g., 100-500 µg/mL) of the 1,5-naphthyridine derivative in a suitable solvent (e.g., water, ethanol).

-

Protein Solution: Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Standard Drug: Prepare a reference standard solution (e.g., Diclofenac sodium) at the same concentrations as the test compound.

-

-

Reaction Mixture : In separate test tubes, mix 0.5 mL of the BSA solution with 4.5 mL of the test solution (for each concentration). A control tube should contain 0.5 mL of BSA and 4.5 mL of the vehicle solvent.

-

Incubation (Denaturation) : Incubate all tubes at 37°C for 20 minutes. Then, induce denaturation by heating the water bath to 57°C and incubating the tubes for 30 minutes.[21]

-

Cooling : After heating, cool the tubes to room temperature.

-

Turbidity Measurement : Measure the turbidity of each solution using a UV-Visible spectrophotometer at a wavelength of 660 nm.[21]

-

Calculation : Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Analysis : A higher percentage of inhibition indicates greater anti-inflammatory activity. The results can be compared to the standard drug.

CNS and Neuroprotective Activities: An Emerging Frontier

While less explored than other areas, the 1,5-naphthyridine scaffold holds potential for treating central nervous system (CNS) disorders. The development of novel neuroprotective compounds is critical for addressing conditions like ischemic stroke.[22][23][24] Screening 1,5-naphthyridine libraries using cell-based assays that model ischemic conditions can identify promising candidates.[22][25] Key endpoints in such screens include measuring cell viability, intracellular ATP levels, and the concentration of antioxidants like glutathione after inducing chemical ischemia in neuronal cell lines (e.g., HT22 mouse hippocampal cells).[22][24]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of their substituents. Understanding these SARs is crucial for optimizing lead compounds.

-

For Antibacterial Activity : In the context of NBTIs, substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring are critical. An alkoxy or cyano group at C-2 and a halogen or hydroxyl group at C-7 appear to be preferred for optimal broad-spectrum activity.[13] Substitutions at other positions often have a detrimental effect.[13]

-

For Anticancer Activity : In a series of cytotoxic naphthyridines, the presence of a C-2 naphthyl ring was found to be important for activity against HeLa, HL-60, and PC-3 cancer cell lines.[4] Additionally, methyl substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position.[4]

-

For Antiparasitic Activity : In a series of antiplasmodial 1,5-naphthyridines, the introduction of a basic nitrogen-containing group at the C-8 position was found to be critical for improving physicochemical properties and maintaining high antiplasmodial activity.[26]

Conclusion and Future Outlook

The substituted 1,5-naphthyridine scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of potent biological activities, positioning them as promising candidates for the development of new therapeutics to combat cancer, infectious diseases, and inflammatory conditions. The established synthetic routes provide a robust platform for generating diverse chemical libraries, while the growing body of SAR data offers a rational basis for lead optimization. Future research should focus on leveraging computational tools for in silico screening, exploring novel substitution patterns to enhance selectivity and reduce off-target effects, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold is certain to yield new and effective medicines for a range of unmet medical needs.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany, 15(2), 37-52.

-

Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. (2015). Molecules, 20(8), 14856-14881. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13. [Link]

- 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors. (2025).

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(23), 7247. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). Molecules, 24(10), 1850. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). Molecules, 26(16), 4983. [Link]

-

Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). (2015). Bioorganic & Medicinal Chemistry Letters, 25(11), 2343-2348. [Link]

-

Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. (2014). Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3). [Link]

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research, 14(3), 1184-1200.

-

Design, Synthesis and Structure-Activity-Relationship of 1,5-tetrahydronaphthyridines as CETP Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(12), 3654-3658. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2020). ACS Infectious Diseases, 6(8), 2133-2144. [Link]

-

Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). Cancer Research, 75(15_Supplement), 3641. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2008). Brain Research, 1208, 145-152. [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4891. [Link]

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 361-373.

-

Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases, 6(7). [Link]

-

Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (2013). Medicinal Chemistry, 9(5), 671-681. [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. (2022). Journal of Fungi, 8(3), 260. [Link]

-

Antifungal Susceptibility Test. (2016). Slideshare. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). ResearchGate. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Bulletin of the Korean Chemical Society, 34(12), 3749-3756. [Link]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2411-2414. [Link]

- Method for preparing poly-substituted 1, 5-naphthyridine compound. (2012).

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology, 197(12), 2034-2041. [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2013). PubMed. [Link]

-

Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (2002). Clinical Microbiology Reviews, 15(4), 509-547. [Link]

-

A novel approach to screening for new neuroprotective compounds for the treatment of stroke. (2007). PubMed. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications, 17(1). [Link]

-

Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. (2011). ResearchGate. [Link]

-

Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. (2012). Semantic Scholar. [Link]

- The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide. (2025). BenchChem.

- Comparative Analysis of Novel Antibacterial Agents: A Guide to Structure-Activity Relationships and Performance. (2025). BenchChem.

-

Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). ResearchGate. [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2023). Antibiotics, 12(4), 759. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules, 26(11), 3169. [Link]

-

An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2024). International Journal of Molecular Sciences, 25(10), 5240. [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2021). Scilit. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2022). ProQuest. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[13][17]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2025). Polycyclic Aromatic Compounds. [Link]

-

1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1][9][17]triazolo[4,3-a][13][17]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][13][17]naphthyridine-6-carboxamide derivative. (2014). European Journal of Medicinal Chemistry, 86, 394-405. [Link]

-

1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][9][17]triazolo[4,3-a][13][17]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. (2008). European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journalajrb.com [journalajrb.com]

- 18. jddtonline.info [jddtonline.info]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. bbrc.in [bbrc.in]

- 22. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 1,5-Naphthyridine Derivatives

Abstract

The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms provide an ideal framework for interacting with a variety of biological targets, including protein kinases, topoisomerases, and receptors.[3][4] This technical guide offers an in-depth exploration of the discovery and synthesis of novel 1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals. We will dissect core synthetic strategies, from classical cyclization reactions to modern cross-coupling techniques, providing the causality behind methodological choices. Furthermore, this guide details the significant biological activities of these derivatives, supported by quantitative data and mechanistic insights, and concludes with detailed, field-proven experimental protocols.

The 1,5-Naphthyridine Core: A Scaffold of Therapeutic Promise